Propan-2-yl 2-(triethylgermyl)propanoate
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Overview
Description
Propan-2-yl 2-(triethylgermyl)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a unique combination of a propanoate ester and a triethylgermyl group, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(triethylgermyl)propanoate typically involves the esterification of propanoic acid with propan-2-ol in the presence of a catalyst. The triethylgermyl group is introduced through a subsequent reaction with triethylgermanium chloride. The reaction conditions often require anhydrous environments and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. The scalability of the production process is crucial for meeting industrial demands .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(triethylgermyl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Propan-2-yl 2-(triethylgermyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl 2-(triethylgermyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, while the triethylgermyl group may interact with metal ions or enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl propanoate: Lacks the triethylgermyl group, making it less versatile in certain applications.
Ethyl propanoate: Similar ester structure but different alkyl group, leading to different reactivity and applications.
Properties
CAS No. |
88011-29-4 |
---|---|
Molecular Formula |
C12H26GeO2 |
Molecular Weight |
274.96 g/mol |
IUPAC Name |
propan-2-yl 2-triethylgermylpropanoate |
InChI |
InChI=1S/C12H26GeO2/c1-7-13(8-2,9-3)11(6)12(14)15-10(4)5/h10-11H,7-9H2,1-6H3 |
InChI Key |
JJOPWMWVRXZXSR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C(C)C(=O)OC(C)C |
Origin of Product |
United States |
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